molecular formula C2H3Li B1195746 Vinyllithium CAS No. 917-57-7

Vinyllithium

Cat. No. B1195746
CAS RN: 917-57-7
M. Wt: 34 g/mol
InChI Key: QHSTXVAUZZDMOS-UHFFFAOYSA-N
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Description

Vinyllithium is an organolithium compound with the formula LiC2H3 . It is a colorless or white solid, mainly encountered as a solution in tetrahydrofuran (THF) . It is used as a reagent in the synthesis of organic compounds, especially for vinylations .


Synthesis Analysis

Vinyllithium is prepared by lithium-halogen exchange reactions . A halide-free route involves the reaction of tetravinyltin with butyllithium . The reaction of ethylene and lithium yields vinyl lithium and lithium hydride, along with other organolithium compounds . Vinyllithiums can also be effectively generated by bromine-lithium exchange reaction of vinyl bromides with one equivalent of s-BuLi in a flow microreactor system .


Molecular Structure Analysis

Like most organolithium compounds, vinyllithium crystallizes from THF as a cluster compound in a cubane-type cluster . The molecular formula of Vinyllithium is C2H3Li, with an average mass of 33.986 Da and a monoisotopic mass of 34.039478 Da .


Chemical Reactions Analysis

Vinyllithium is used to install vinyl groups on metal-based reagents, i.e., vinylations . It is a precursor to vinylsilanes, vinylcuprates, and vinylstannanes . It adds to ketones compounds to give allylic alcohols . Vinylmagnesium bromide is often used in place of vinyllithium .


Physical And Chemical Properties Analysis

Vinyllithium is a colorless or white solid . It is mainly encountered as a solution in tetrahydrofuran (THF) . The chemical formula of Vinyllithium is C2H3Li .

Scientific Research Applications

  • Generation and Reaction of Vinyllithium in Microreactor Systems : Vinyllithium is effectively generated via a bromine-lithium exchange reaction of vinyl bromides. This process is enhanced in a flow microreactor system, leading to good yields of corresponding vinyl compounds (Nagaki et al., 2012).

  • Dynamic Behavior and NMR Analysis : Vinyllithium exhibits dynamic behavior in tetrahydrofuran solution, showing an equilibrium between its tetramer and dimer forms. This dynamic nature is further analyzed through NMR spin-spin coupling constants (Bauer & Griesinger, 1993).

  • Preparation via Transmetalation Reaction : Vinyllithium can be prepared through a transmetalation reaction between phenyllithium and tetravinyltin, yielding good results and highlighting its stability in ether and tetrahydrofuran solutions (Seyferth & Weiner, 1961).

  • Use in Synthesis of α-Trifluoromethylamides : Vinyllithium is used in the synthesis of α-trifluoromethylamides, demonstrating its utility in creating complex organic compounds (Nagaki et al., 2014).

  • Crystal Structure Analysis : The crystal structure of a vinyllithium-tetrahydrofuran solvate was examined, providing insights into its solid-state form and solution behavior (Bauer & Hampel, 1992).

  • Interaction with Transition Metals : Vinyllithium reacts with titanium, zirconium, and hafnium tetrahalides, leading to the formation of butadiene and other complexes. This highlights its potential in organometallic chemistry (Beckhaus & Thiele, 1986).

  • Synthesis of Conjugated Bis-exocyclic 1,3-Dienes : Vinyllithium is used in the synthesis of conjugated bis-exocyclic 1,3-dienes, showcasing its versatility in creating polycyclic materials (Bailey et al., 1996).

  • Direct Formation from Vinyl Chloride : Research on the direct formation of vinyllithium from vinyl chloride and lithium metal in tetrahydrofuran has been conducted, exploring optimal conditions for its preparation (Smith, 1974).

  • Stereoselective Addition to Carbonyl Compounds : Vinyllithium is used for stereoselective addition to prochiral carbonyl compounds, leading to the formation of (Z)-olefins and demonstrating its utility in stereoselective synthesis (Mahler & Braun, 1987).

  • Applications in Polymer and Biomedical Fields : Vinyl polymers, including those derived from vinyllithium, are used in various applications such as medicine, microelectronics, and environmental protection. Their degradability and versatility make them suitable for these fields (Delplace & Nicolas, 2015).

Safety And Hazards

Vinyllithium is pyrophoric . It is highly reactive and sometimes pyrophoric . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

properties

IUPAC Name

lithium;ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3.Li/c1-2;/h1H,2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSTXVAUZZDMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=[CH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238670
Record name Vinyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyllithium

CAS RN

917-57-7
Record name Vinyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyllithium

Citations

For This Compound
4,380
Citations
AR Chamberlin, JE Stemke… - The Journal of Organic …, 1978 - ACS Publications
2. 0 C, 15 min 3 no evidence for benzylic metalation even with excess base, and there is an important added advantagein that dianion de-composition to vinyl anion is accelerated …
Number of citations: 261 pubs.acs.org
EC Juenge, D Seyferth - The Journal of Organic Chemistry, 1961 - ACS Publications
Vinyllithium was prepared by the metathetical exchange reaction between phenyllithium and tetravinyllead in ether. Vinyllithium … Vinylation with the isolated vinyllithium from the lithium-…
Number of citations: 36 pubs.acs.org
M Ichinohe, K Sanuki, S Inoue, A Sekiguchi - Organometallics, 2004 - ACS Publications
The reaction of dilithiosilane, ( t Bu 2 MeSi) 2 SiLi 2 (2), with 1,1,2,2-tetrachloro-1,2-dimesityldisilane produced the tetrasila-1,3-butadiene derivative ( t Bu 2 MeSi) 2 Si Si(Mes)(Mes)Si Si…
Number of citations: 132 pubs.acs.org
DY Curtin, JW Crump - Journal of the American Chemical Society, 1958 - ACS Publications
… Factors influencing configurational stability of such vinyllithium derivatives are discussed. … absolute proof ofthe configurations of the vinyllithium reagents although the assumption that …
Number of citations: 110 pubs.acs.org
EC Steiner - 1954 - search.proquest.com
O urtin and Harris^ have shown that each of the two isomers of 2-(] D-chloroph en yl)-1, 2-d ip h en yl vinyl bromide reacts stereo sp ecif ic a lly w ith butyllithium and th en with, carbon …
Number of citations: 0 search.proquest.com
D Scheschkewitz - Angewandte Chemie International Edition, 2004 - Wiley Online Library
The reduction of Tip 2 SiCl 2 by finely dispersed lithium powder directly affords the disilenide 1 (see picture), the structure of which could be characterized by X-ray crystallography. The …
Number of citations: 135 onlinelibrary.wiley.com
D Seyferth, MA Weiner - Journal of the American Chemical …, 1961 - ACS Publications
… of vinyllithium in the solid state.8 Inview of these results, the aging of solid vinyllithium was investigated further. A freshly prepared sample of solid vinyllithium (ca. 0.1 g.) was …
Number of citations: 199 pubs.acs.org
R Waack, PE Stevenson - Journal of the American Chemical …, 1965 - ACS Publications
… Discussion The fractional kinetic order of vinyllithium for addition to DPE is evidence that vinyllithium is associated in THF solution.The kinetics require that the associated vinyllithium is …
Number of citations: 25 pubs.acs.org
DY Curtin, HW Johnson Jr… - Journal of the American …, 1955 - ACS Publications
… These vinyllithium derivatives were shown to un-dergo stereospecific reactions with … of vinyllithium compounds with a number of substances. For this purpose triphenyl-vinyllithium was …
Number of citations: 26 pubs.acs.org
H Oulyadi, C Fressigné, Y Yuan, J Maddaluno… - …, 2012 - ACS Publications
The structures, in THF, of 1:1 mixed aggregates of phenyllithium or vinyllithium with a chiral lithium amide derived from a 3-aminopyrrolidine are proposed on the basis of a multinuclear …
Number of citations: 20 pubs.acs.org

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